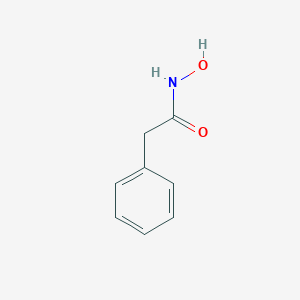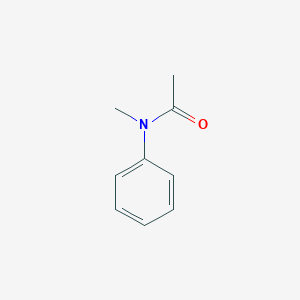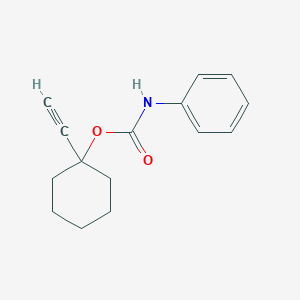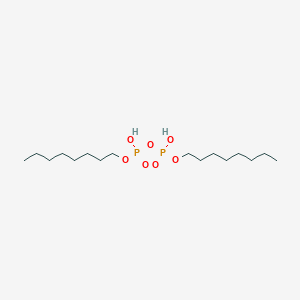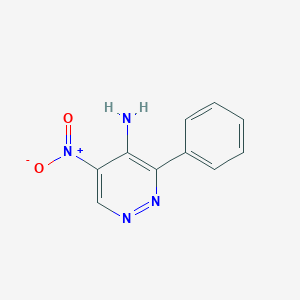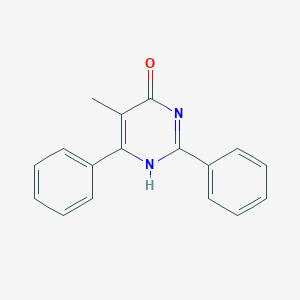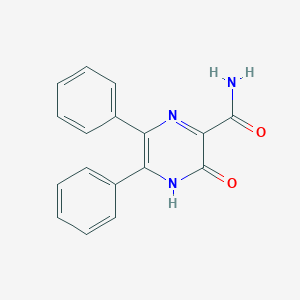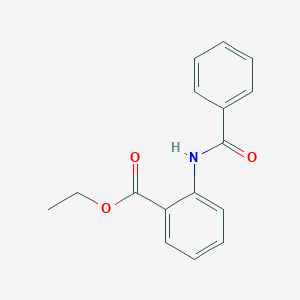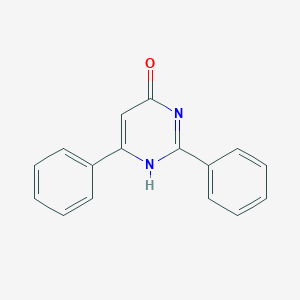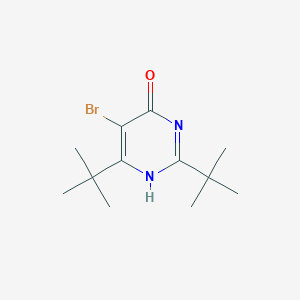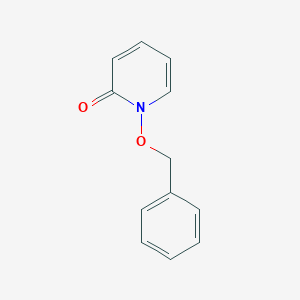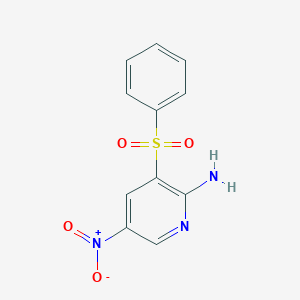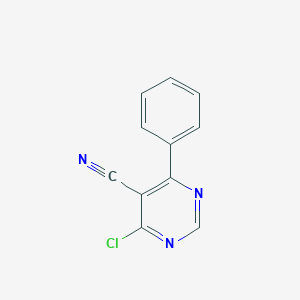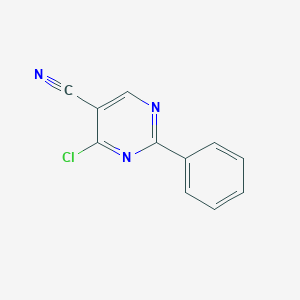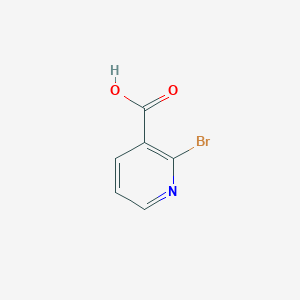
2-Bromonicotinic acid
概要
説明
2-Bromonicotinic acid, also known as 2-Bromo pyridine-3-carboxylic acid or 2-Bromo-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C6H4BrNO2 . It has an average mass of 202.005 Da and a monoisotopic mass of 200.942535 Da .
Synthesis Analysis
The synthesis of 2-Bromonicotinic acid involves the reaction of copper(II) chloride dihydrate and 2-bromonicotinic acid in water . The title compound, 2-bromoisonicotinic acid (2.01 g, 1 mmol), was added to 10 mL THF and stirred for 10 min under room temperature for 10 min. Then the solution was filtered and let evaporate in air. Many colorless crystals were obtained after 2 days, yield 83.5% (based on 2-bromoisonicotinic acid) .Molecular Structure Analysis
The molecular structure of 2-Bromonicotinic acid is characterized by a distorted square-pyramidal coordination environment, achieved by four carboxylate O atoms in the basal plane and the water molecule in the apical position . The pair of symmetry-related copper(II) ions are connected into a centrosymmetric paddle-wheel dinuclear cluster via four O,O0-bridging 2-bromo-nicotinate ligands in the syn-syn coordination mode .Physical And Chemical Properties Analysis
2-Bromonicotinic acid is a solid at 20°C . It has a molecular weight of 202.01 . Its melting point is 254°C . It is soluble in methanol .科学的研究の応用
-
Chemical Research
-
Luminescence and Anti-Cancer Properties
- There is a research paper that discusses the use of 2-Bromonicotinic acid in the creation of multifunctional coordination compounds based on lanthanide ions . These compounds have shown magnetic, luminescence, and anti-cancer properties . The paper provides a detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters .
-
Supramolecular Chemistry and Biomedical Applications
-
Boronic Acid Based Dynamic Click Chemistry
- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The reversible kinetics of this reaction have been used in the development of stimuli-responsive biological and material chemistry explorations .
-
Anticancer, Antibacterial, and Antiviral Activities
-
Synthesis of Other Chemical Compounds
Safety And Hazards
2-Bromonicotinic acid can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Personal protective equipment, including face protection, should be worn, and adequate ventilation should be ensured .
将来の方向性
In terms of future directions, 2-Bromonicotinic acid has potential applications in various fields due to its structural diversity and related possible applications. For instance, copper(II) carboxylates can find applications as biologically active agents, as electrochemical, luminescent and magnetic materials, and in the construction of MOFs .
特性
IUPAC Name |
2-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNKXIFVYQOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283453 | |
| Record name | 2-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromonicotinic acid | |
CAS RN |
35905-85-2 | |
| Record name | 35905-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

